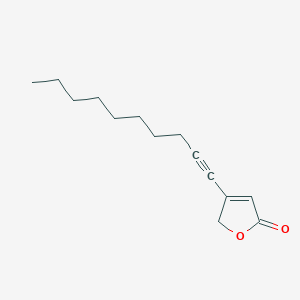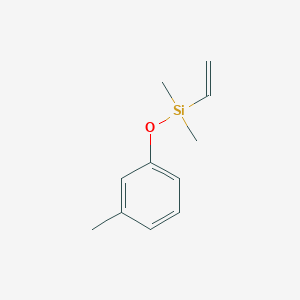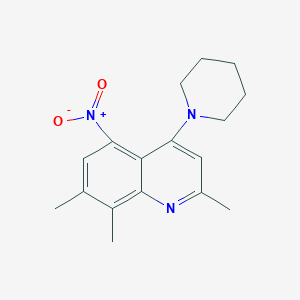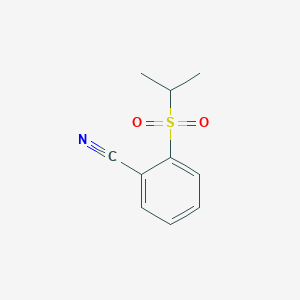![molecular formula C14H17N3O2 B12637460 N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide CAS No. 919996-31-9](/img/structure/B12637460.png)
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group (-NHOH) and a naphthalene moiety. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide typically involves the reaction of naphthylamine with glycine derivatives under specific conditions. One common method involves the use of a carbodiimide derivative or boric acid as a catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Acts as an inhibitor of metalloproteases, enzymes that require metal ions for their activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit metalloproteases involved in tumor progression.
Industry: Utilized in the development of chelating agents for metal ion removal in wastewater treatment.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide involves its ability to chelate metal ions. The hydroxylamine group forms a stable complex with metal ions, inhibiting the activity of metalloproteases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metal ion from participating in the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-2-(naphthalen-2-yl)acetamide: A derivative of naphthalene with similar chelating properties.
N-Hydroxy-3-naphthalen-2-yl-2-[(naphthalen-2-ylsulfonyl)amino]propanamide: Another hydroxamic acid with a naphthalene moiety.
Uniqueness
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is unique due to its specific structure, which combines a hydroxylamine group with a naphthalene moiety. This combination enhances its ability to chelate metal ions and inhibit metalloproteases, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
919996-31-9 |
|---|---|
Molekularformel |
C14H17N3O2 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
N-hydroxy-2-[2-(naphthalen-1-ylamino)ethylamino]acetamide |
InChI |
InChI=1S/C14H17N3O2/c18-14(17-19)10-15-8-9-16-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15-16,19H,8-10H2,(H,17,18) |
InChI-Schlüssel |
IMCRVHXXBFOROY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCNCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)



![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)





